molecular formula C20H22N4O B2820407 N-(3,4-dimethylphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 895643-36-4

N-(3,4-dimethylphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2820407
CAS No.: 895643-36-4
M. Wt: 334.423
InChI Key: ITBFXTMNCXQMGZ-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a methyl group at position 3. The triazole ring is linked to a 3-ethylphenyl group at position 1 and a carboxamide moiety bearing a 3,4-dimethylphenyl substituent. This structure imparts unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-(3-ethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-5-16-7-6-8-18(12-16)24-15(4)19(22-23-24)20(25)21-17-10-9-13(2)14(3)11-17/h6-12H,5H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBFXTMNCXQMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3,4-dimethylphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide and alkyne precursors are chosen to introduce the desired substituents on the triazole ring.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(3,4-dimethylphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including N-(3,4-dimethylphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. Research indicates that triazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:

  • Case Study : A novel series of triazole derivatives demonstrated significant cytotoxic effects against leukemia Jurkat T-cells at nanomolar concentrations . This suggests that the compound may possess similar properties, warranting further investigation into its mechanism of action and efficacy.

Antibacterial Properties

Triazole compounds are also being explored for their antibacterial activities. The structural features of this compound may contribute to its ability to combat bacterial infections.

  • Research Findings : In a study examining various triazole-thymol derivatives, compounds exhibited variable antibacterial activity against medically important strains . This provides a basis for exploring the antibacterial efficacy of this compound in future research.

Antifungal Activity

The antifungal potential of triazoles is well-documented in literature. Given the structural similarities with other effective antifungal agents, there is a hypothesis that this compound may exhibit similar activity.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of triazole compounds. Variations in substituents on the triazole ring can significantly influence biological activity.

SubstituentEffect on Activity
3-Ethyl GroupEnhances lipophilicity and cellular penetration
5-Methyl GroupPotentially increases binding affinity to target enzymes
3,4-Dimethyl PhenylMay improve selectivity towards cancer cells

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Position : The 3-ethylphenyl group in the target compound provides moderate steric bulk compared to smaller substituents (e.g., methyl in ) or bulkier groups (e.g., naphthalen-1-yl in ). Ethyl’s linear chain may enhance lipophilicity and membrane permeability relative to methyl.
  • Electron-Withdrawing vs. In contrast, methoxy groups (in ) donate electrons, improving solubility but accelerating metabolic degradation.
  • Aromatic vs. Aliphatic Substituents: The quinolin-2-yl group in compound 3l introduces extended conjugation, which may enhance interactions with aromatic residues in enzymes or receptors .

Physicochemical Properties

  • Melting Points: Analogs such as 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) exhibit melting points of 133–135°C , while fluorinated derivatives (e.g., ) show higher melting points (~181–183°C) due to stronger intermolecular forces. The ethyl group in the target compound likely reduces crystallinity compared to rigid substituents.
  • Solubility : Methoxy-substituted derivatives (e.g., ) are more water-soluble than halogenated or alkylated analogs. The target compound’s ethyl and dimethyl groups suggest moderate solubility in organic solvents.

Biological Activity

N-(3,4-dimethylphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole family, known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

The chemical structure and properties of the compound are crucial for understanding its biological activity. Below is a summary of its key characteristics:

PropertyValue
Molecular Formula C20H22N4O
Molecular Weight 334.42 g/mol
LogP 3.9939
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 1
Polar Surface Area 49.475 Ų

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Specifically, the triazole ring is known to enhance binding affinity through hydrogen bonding and hydrophobic interactions with target proteins.

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting cell proliferation across different cancer cell lines.

  • Case Study: A related triazole derivative exhibited an IC50 value of 9.6 µM against human microvascular endothelial cells (HMEC-1), indicating strong antiproliferative activity compared to traditional chemotherapeutics like doxorubicin .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. The triazole ring contributes to its ability to inhibit various enzymes involved in metabolic pathways.

  • Cholinesterase Inhibition: Some triazole derivatives have shown selective inhibition of butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE), which is beneficial in treating Alzheimer's disease. For example, certain triazole hybrids exhibited IC50 values as low as 0.13 µM for BuChE inhibition .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological efficacy of triazole compounds. Modifications in substituents on the phenyl rings or the triazole nucleus can significantly influence their biological properties.

Key Findings:

  • Substituents like methyl or ethyl groups enhance lipophilicity and may improve binding interactions with target proteins.
  • Variations in the position of substituents on the aromatic rings can lead to changes in inhibitory activity against enzymes such as cholinesterases .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for N-(3,4-dimethylphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

  • Methodological Answer : The synthesis of triazole carboxamides typically involves multi-step protocols. Key steps include:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .
  • Amide Coupling : Use of carbodiimide reagents (e.g., EDC/HOBt) to link the carboxamide group to aromatic amines .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) to achieve >95% purity .
  • Critical Parameters : Solvent polarity (DMF for solubility), temperature control (0–60°C), and stoichiometric ratios (1:1.2 for azide:alkyne) to minimize side products .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at 3,4-dimethylphenyl) and triazole ring formation .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ = 377.18 g/mol) .
  • X-ray Diffraction : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding between carboxamide and triazole) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer : Prioritize target-specific assays:

  • Enzyme Inhibition : Kinase or protease inhibition assays (IC50 determination) using fluorogenic substrates .
  • Antimicrobial Screening : Broth microdilution (MIC against S. aureus or E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Methodological Answer : Use design of experiments (DoE) to test variables:

VariableRange TestedOptimal Condition
CatalystCuI vs. CuSO4/NaAscCuI (5 mol%)
SolventDMF vs. THFDMF (reflux)
Time6–24 h12 h
  • Scale-Up : Transition from batch to flow chemistry for higher reproducibility .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer : Address discrepancies via:

  • Assay Standardization : Use identical cell lines/passage numbers (e.g., ATCC-certified HeLa) and control compounds .
  • Metabolic Stability : Test plasma stability (e.g., 37°C, 1 h) to rule out degradation artifacts .
  • Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs) to identify nonspecific interactions .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer : Systematically modify substituents:

  • Aromatic Rings : Replace 3-ethylphenyl with electron-withdrawing (e.g., 4-fluorophenyl) or bulky groups (e.g., naphthyl) to assess steric/electronic effects .
  • Triazole Substituents : Introduce halogens (Cl, Br) at position 5 to enhance lipophilicity .
  • Biological Testing : Correlate modifications with activity shifts (e.g., 10-fold IC50 improvement with 4-fluorophenyl) .

Q. How to computationally model its binding interactions with biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and dynamics (GROMACS):

  • Target Selection : Prioritize kinases (e.g., EGFR) with published crystal structures (PDB: 1M17) .
  • Ligand Preparation : Optimize protonation states (MOE) at physiological pH .
  • Validation : Compare docking scores (ΔG = -9.2 kcal/mol) with experimental IC50 values .

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